(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol
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Overview
Description
(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a methoxy group at the 6-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol typically involves the functionalization of the imidazo[1,2-a]pyrazine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the direct functionalization of the imidazo[1,2-a]pyrazine core, leading to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the imidazo[1,2-a]pyrazine core.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups to the imidazo[1,2-a]pyrazine core.
Scientific Research Applications
(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrazine core can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The methoxy and hydroxymethyl groups can also play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different electronic properties.
Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different substituents at the 6- and 2-positions.
Uniqueness
(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H9N3O2 |
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Molecular Weight |
179.18 g/mol |
IUPAC Name |
(6-methoxyimidazo[1,2-a]pyrazin-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O2/c1-13-8-4-11-3-6(5-12)10-7(11)2-9-8/h2-4,12H,5H2,1H3 |
InChI Key |
CYDZBZPZWQWITE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=N1)CO |
Origin of Product |
United States |
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